Diethylenetriamine

Description

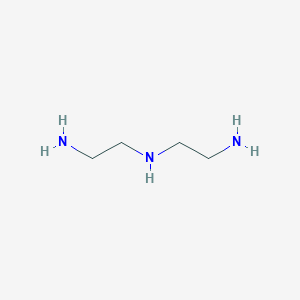

This compound is a triamine and a polyazaalkane.

Constituent of ion-exchange resins for use in food processing, e.g. in the production of grapefruit juice this compound (DETA) is a colourless hygroscopic liquid, soluble in water and hydrocarbons. This compound is an analogue of diethylene glycol. It has similar chemical behavior as ethylene diamine and has similar uses. It is a weak base and its aqueous solution is alkaline. It is used in oil industry, as a solvent for sulfur and extraction of acid gas. this compound has been shown to exhibit diuretic function (A7930). this compound belongs to the family of Polyamines. These are compounds containing more than one amine group.

See also: Colestipol (monomer of); Colestipol Hydrochloride (monomer of).

Propriétés

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNUMPOLZDHAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3, Array | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56329-47-6 (diacetate), 68444-11-1 (tri-hydrofluoride) | |

| Record name | Diethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025050 | |

| Record name | Diethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis., Liquid; NKRA, Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], Liquid, COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a strong, ammonia-like odor., Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).] | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylenetriamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

405 °F at 760 mmHg (NTP, 1992), 207 °C @ 760 MM HG, 207.00 °C. @ 760.00 mm Hg, 207 °C, 405 °F | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylenetriamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

215 °F (NTP, 1992), 101 °C, 101.7 °C (Open cup), 97 °C c.c., 102 °C o.c., 208 °F | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER, SOL IN HYDROCARBONS, miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane, water solubility = 1X10+6 mg/l, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylenetriamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9586 @ 20 °C/20 °C, Relative density (water = 1): 0.96, 0.96 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.56 (AIR= 1), Relative vapor density (air = 1): 3.56, 3.48 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.22 mmHg at 68 °F (NTP, 1992), 0.23 [mmHg], Vapor pressure: 0.23 mm Hg at 25 °C, 0.232 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 37, 0.4 mmHg | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW LIQUID, Colorless liquid, Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)]. | |

CAS No. |

111-40-0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-iminodi(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K6SX4V2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylenetriamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/IE12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-38 °F (NTP, 1992), -39 °C, -38 °F | |

| Record name | DIETHYLENETRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylenetriamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLENETRIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENETRIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/125 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylenetriamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethylenetriamine (DETA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of diethylenetriamine (DETA), a crucial building block in pharmaceuticals and various chemical industries. The document details the two main synthetic routes: the reaction of 1,2-dichloroethane (EDC) with ammonia and the reductive amination of monoethanolamine (MEA). Furthermore, it elaborates on the purification techniques essential for obtaining high-purity DETA, with a focus on fractional and azeotropic distillation. Detailed experimental protocols, comparative data tables, and process visualizations are included to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (DETA), with the chemical formula HN(CH₂CH₂NH₂)₂, is a colorless, viscous liquid with a distinct ammonia-like odor.[1][2] It is a versatile chemical intermediate widely used as a hardener for epoxy resins, a chelating agent, and in the synthesis of various organic compounds.[3] In the pharmaceutical industry, DETA serves as a key precursor in the development of active pharmaceutical ingredients. This guide focuses on the core aspects of its synthesis and purification, providing detailed methodologies and quantitative data to support laboratory and industrial applications.

Synthesis of this compound

The industrial production of DETA is dominated by two primary methods. The selection of a particular method often depends on the desired product distribution, as these processes typically yield a mixture of ethyleneamines.[4]

Ethylene Dichloride (EDC) Process

The reaction of 1,2-dichloroethane (ethylene dichloride) with an excess of ammonia is a well-established method for producing a range of ethyleneamines, including DETA.[4][5] The reaction proceeds through a series of nucleophilic substitution reactions, where the ammonia displaces the chloride ions from the EDC backbone.

The overall reaction can be summarized as follows:

2 C₂H₄Cl₂ + 3 NH₃ → H₂N(CH₂CH₂)₂NH · 2HCl + NH₄Cl

The resulting amine hydrochlorides are then neutralized with a strong base, typically sodium hydroxide, to liberate the free amines.[6]

H₂N(CH₂CH₂)₂NH · 2HCl + 2 NaOH → H₂N(CH₂CH₂)₂NH + 2 NaCl + 2 H₂O

A significant drawback of this method is the production of a substantial amount of sodium chloride as a byproduct, which requires disposal and can lead to equipment corrosion.[5]

Objective: To synthesize a mixture of ethyleneamines, including DETA, from 1,2-dichloroethane and ammonia.

Materials:

-

1,2-dichloroethane (EDC)

-

Aqueous ammonia (25-30% solution)

-

Sodium hydroxide (NaOH) solution (40-50%)

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

Charge a high-pressure autoclave reactor with aqueous ammonia.

-

Introduce 1,2-dichloroethane into the reactor. The molar ratio of ammonia to EDC is a critical parameter and is typically kept high to favor the formation of lower-order amines.[7]

-

Seal the reactor and heat the mixture to a temperature range of 150-160°C.[7] The pressure will rise to approximately 0.5-1.0 MPa.[7]

-

Maintain the reaction conditions for a specified period, typically several hours, to ensure complete conversion of the EDC.

-

After cooling the reactor, transfer the reaction mixture containing amine hydrochlorides to a separate vessel.

-

Neutralize the mixture by adding a concentrated sodium hydroxide solution. This exothermic reaction should be controlled to manage the temperature.

-

The resulting mixture will separate into an organic layer containing the free amines and an aqueous layer containing sodium chloride and excess sodium hydroxide.

-

Separate the organic layer, which is a mixture of various ethyleneamines.

-

The crude amine mixture is then subjected to purification.

Reductive Amination of Monoethanolamine (MEA)

The reductive amination of monoethanolamine (MEA) with ammonia over a heterogeneous catalyst is a more modern and selective route to producing ethyleneamines.[8] This process avoids the formation of corrosive byproducts like sodium chloride. The reaction typically involves the use of a hydrogenation catalyst, such as Raney Nickel or catalysts containing nickel, cobalt, and copper on a support like alumina.[8][9]

The reaction proceeds in a continuous process where MEA, ammonia, and hydrogen are passed over the catalyst bed at elevated temperature and pressure.[8]

Objective: To synthesize DETA through the catalytic reductive amination of MEA.

Materials:

-

Monoethanolamine (MEA)

-

Anhydrous ammonia

-

Hydrogen gas

-

Reductive amination catalyst (e.g., Ni-Co-Cu on Al₂O₃)

-

Continuous flow fixed-bed catalytic reactor

-

Gas-liquid separator

-

Distillation apparatus

Procedure:

-

Pack a fixed-bed reactor with the reductive amination catalyst.

-

Establish a continuous flow of a feed stream containing MEA, a molar excess of ammonia, and hydrogen gas through the reactor.

-

Maintain the reactor at a temperature between 170-225°C and a pressure of 40-200 atmospheres.[8]

-

The reaction is highly exothermic, and temperature control is crucial for selectivity.

-

The effluent from the reactor, a mixture of unreacted starting materials and various ethyleneamines, is passed through a gas-liquid separator to remove excess ammonia and hydrogen for recycling.

-

The liquid product stream, containing DETA, other ethyleneamines, and unreacted MEA, is then directed to the purification section.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Ethylene Dichloride (EDC) Process | Reductive Amination of MEA |

| Primary Reactants | 1,2-dichloroethane, Ammonia | Monoethanolamine, Ammonia, Hydrogen |

| Catalyst | None (autocatalytic)[4] | Heterogeneous (e.g., Ni, Co, Cu)[8] |

| Typical Temperature | 150-250°C[10] | 170-225°C[8] |

| Typical Pressure | ~3.9 atm (392.3 kPa)[10] | 40-200 atm[8] |

| Key Byproducts | Sodium Chloride, Higher Ethyleneamines | Higher Ethyleneamines, Piperazine |

| Selectivity to DETA | Lower, dependent on reactant ratios[4] | Higher, controllable by process conditions[11] |

| Yield of DETA | ~26% (with 1:6 EDC to ammonia ratio)[10] | Up to 70% selectivity reported[5] |

Purification of this compound

The crude product from either synthesis method is a mixture of various ethyleneamines and other impurities. High-purity DETA is typically obtained through fractional distillation under reduced pressure.[10]

Fractional Distillation

Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points.[12] For ethyleneamines, which have relatively high boiling points, vacuum distillation is necessary to prevent thermal degradation.[13]

Objective: To purify crude DETA from a mixture of ethyleneamines.

Materials:

-

Crude DETA mixture

-

Vacuum distillation apparatus with a fractionating column

-

Heating mantle

-

Vacuum pump

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

-

Charge the distillation flask with the crude DETA mixture.

-

Begin to evacuate the system slowly to the desired pressure. A pressure below 100 mmHg is preferable.[14]

-

Apply heat to the distillation flask using a heating mantle.

-

Collect the different fractions based on their boiling points at the reduced pressure. Lower boiling amines like ethylenediamine will distill first.

-

The fraction corresponding to the boiling point of DETA at the operating pressure is collected. For instance, a fraction boiling between 90-140°C at a vacuum of 98.64 kPa can be collected as DETA.[10]

-

Higher boiling ethyleneamines like triethylenetetramine (TETA) will remain in the distillation flask or distill at higher temperatures.

Azeotropic Distillation

In some cases, azeotropic distillation may be necessary to separate DETA from impurities with very close boiling points, such as aminoethylpiperazine (AEP).[14] This technique involves adding an entrainer, a substance that forms a new, lower-boiling azeotrope with one of the components, facilitating its removal.

Objective: To separate DETA from AEP using azeotropic distillation.

Materials:

-

Mixture of DETA and AEP

-

Hydrocarbon entrainer (e.g., tetrapropylene, n-dodecane)[14]

-

Azeotropic distillation apparatus with a Dean-Stark trap or similar separator

-

Heating mantle

Procedure:

-

Charge the distillation flask with the DETA/AEP mixture and the chosen entrainer.

-

Heat the mixture to its boiling point. The entrainer will form an azeotrope with one of the components, which will distill over.

-

The condensed azeotrope is collected in a separator. If the entrainer and the amine are immiscible, they will form separate layers, allowing for the removal of the amine and recycling of the entrainer.

-

Continue the distillation until the separation is complete, as indicated by a change in the head temperature.

-

The purified DETA is then recovered from the distillation flask.

Data Presentation: Physical Properties for Purification

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) at 20°C |

| This compound (DETA) | 111-40-0 | 103.17[3] | 207[15] | 0.950[15] |

| Ethylenediamine (EDA) | 107-15-3 | 60.10 | 116-117 | 0.899 |

| Piperazine (PIP) | 110-85-0 | 86.14 | 146 | 1.1 (solid) |

| Aminoethylpiperazine (AEP) | 140-31-8 | 129.20 | 222 | 0.984 |

| Triethylenetetramine (TETA) | 112-24-3 | 146.23 | 277 | 0.982 |

Mandatory Visualizations

Synthesis Pathway: Reductive Amination of MEA

Caption: Reductive amination synthesis of DETA.

Purification Workflow: Fractional Vacuum Distillation

Caption: Purification of DETA by fractional vacuum distillation.

Conclusion

The synthesis and purification of this compound are well-established industrial processes critical for the production of numerous chemical and pharmaceutical products. The choice between the ethylene dichloride and monoethanolamine routes depends on factors such as desired product selectivity, capital investment, and environmental considerations. The reductive amination of MEA is generally favored for its higher selectivity and avoidance of corrosive byproducts. Purification through fractional vacuum distillation is a standard and effective method for obtaining high-purity DETA. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the synthesis and handling of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Occupational Safety and Health Administration [osha.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US4387249A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 5. NL8403008A - PROCESS FOR PREPARING DIETHYLENE TRIAMINE. - Google Patents [patents.google.com]

- 6. Production process - Delamine [delamine.com]

- 7. RU2186761C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 8. US4647701A - Processes for producing this compound from monoethanolamine - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Solvent And Organic Synthesis Intermediate-Diethylenetriamine DETA - Sinobio Chemistry [sinobiochemistry.com]

- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 12. byjus.com [byjus.com]

- 13. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]

- 14. US3331756A - Azeotropic distillation of diethylene-triamine and aminoethylethanolamine from piperazine residue - Google Patents [patents.google.com]

- 15. betakim.com.tr [betakim.com.tr]

An In-depth Technical Guide on the Molecular Structure and Conformation of Diethylenetriamine (DETA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriamine (DETA), a triamine and polyazaalkane with the chemical formula HN(CH₂CH₂NH₂)₂, is a versatile organic compound with significant applications across various scientific and industrial domains.[1][2] As a structural analogue of diethylene glycol, its chemical properties are similar to those of ethylenediamine, rendering it useful as a chelating agent, in the synthesis of pharmaceuticals and agrochemicals, and as a curing agent for epoxy resins.[1][3] The presence of two primary and one secondary amine group allows for a range of intermolecular and intramolecular interactions, leading to a complex conformational landscape that is crucial for its reactivity and function.[4]

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing from experimental and computational studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals who require a detailed understanding of DETA's structural characteristics.

Molecular Structure

The fundamental structure of this compound consists of a five-membered backbone chain of atoms: N-C-C-N-C-C-N. The molecule's flexibility arises from the rotation around the C-C and C-N single bonds, giving rise to a variety of conformers. The IUPAC name for DETA is N-(2-aminoethyl)-1,2-ethanediamine.[1][5]

Key Structural Parameters

| Parameter | This compound (DETA) - Calculated (DFT B3LYP/6-31G(d,p)) | Ethylenediamine (EDA) - Experimental (GED) | Ethylenediamine (EDA) - Calculated (High-Level Ab Initio) |

| Bond Lengths (Å) | |||

| C-C | ~1.53 | 1.544 ± 0.004 | 1.531 |

| C-N (terminal) | ~1.46 | 1.469 ± 0.003 | 1.463 |

| C-N (central) | ~1.47 | - | - |

| N-H | ~1.02 | 1.021 ± 0.005 | 1.015 |

| C-H | ~1.10 | 1.100 (assumed) | 1.094 |

| Bond Angles (º) | |||

| C-C-N | ~110 | 110.2 ± 0.4 | 110.5 |

| C-N-C (central) | ~112 | - | - |

| H-N-H | ~106 | 106.0 (assumed) | 107.4 |

| H-C-H | ~109 | 109.5 (assumed) | 108.5 |

Note: The values for DETA are representative and can vary between different conformers. The experimental and high-level ab initio data for ethylenediamine are provided for comparative purposes.

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical behavior. The molecule can adopt various spatial arrangements due to rotation around its single bonds. These different conformations are often described by the dihedral angles along the N-C-C-N and C-C-N-C backbones. The relative stability of these conformers is governed by a delicate balance of factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding.

Key Dihedral Angles and Conformers

The primary dihedral angles that define the conformation of DETA are along the two C-C bonds and the four C-N bonds. Similar to ethylenediamine, the relationship between the two terminal amino groups can be described as gauche or anti (trans). The flexibility of the entire chain, however, allows for a much larger number of potential conformers.

Computational studies on ethylenediamine have shown that the gauche conformer is slightly more stable than the anti conformer in the gas phase, likely due to a stabilizing intramolecular hydrogen bond. A similar trend is expected for the individual ethylenediamine-like fragments within the DETA molecule. The overall conformation of DETA will be a combination of the arrangements around each C-C and C-N bond.

Experimental Protocols for Conformational Analysis

A variety of experimental techniques can be employed to study the conformational preferences of flexible molecules like this compound.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric arrangement of atoms in gas-phase molecules, free from intermolecular interactions.[6]

Methodology:

-

Sample Introduction: A gaseous sample of DETA is effused through a nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed at the gas stream, leading to diffraction of the electrons.

-

Data Collection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern.

-

Data Analysis: The diffraction pattern, which is a function of the scattering angle, is analyzed to extract information about the internuclear distances in the molecule. By fitting a molecular model to the experimental data, bond lengths, bond angles, and the relative populations of different conformers can be determined.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR is particularly useful for studying conformational equilibria.

Methodology:

-

Sample Preparation: A solution of DETA in a suitable deuterated solvent is prepared.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a range of temperatures.

-

Data Analysis: Changes in chemical shifts, coupling constants, and line shapes as a function of temperature provide information about the rates of interconversion between different conformers and their relative populations. At low temperatures, the exchange between conformers may be slow enough on the NMR timescale to observe separate signals for each species.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between different conformers as they have distinct vibrational modes.

Methodology:

-

Sample Preparation: IR and Raman spectra can be obtained for DETA in the gas, liquid, or solution phases. For detailed conformational analysis, matrix isolation FTIR can be used, where DETA molecules are trapped in an inert gas matrix at low temperatures, allowing for the study of individual conformers.

-

Data Acquisition: The IR or Raman spectrum is recorded.

-

Data Analysis: The observed vibrational bands are assigned to specific vibrational modes of different conformers, often with the aid of computational chemistry to predict the vibrational frequencies of each conformer. The relative intensities of the bands can provide information on the conformational populations.

Conclusion

The molecular structure and conformational preferences of this compound are complex and governed by a subtle interplay of steric, electronic, and hydrogen-bonding effects. While a definitive experimental determination of the gas-phase structure of all conformers remains an area for further investigation, computational methods provide significant insights into the likely geometries and relative energies. A combination of experimental techniques, including gas-phase electron diffraction and various spectroscopic methods, is essential for a comprehensive understanding of DETA's conformational landscape. The detailed experimental protocols outlined in this guide provide a framework for researchers to pursue further studies into the structure and dynamics of this important molecule and its derivatives. A thorough grasp of these structural nuances is critical for professionals in drug development and other scientific fields where molecular interactions are paramount.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H13N3 | CID 8111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nouryon.com [nouryon.com]

- 5. 1,2-Ethanediamine, N-(2-aminoethyl)- [webbook.nist.gov]

- 6. 1,2-Ethanediamine, N-(2-aminoethyl)- [webbook.nist.gov]

Spectroscopic Characterization of Diethylenetriamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Diethylenetriamine (DETA). It details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, this guide outlines detailed, typical experimental protocols for each analytical technique and includes visualizations of the molecular structure and a general experimental workflow to aid in understanding the logical relationships and processes involved in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the ethylene backbones and those of the amine groups. The chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Primary Amine (-NH₂) | ~1.31 | Singlet (broad) | 4H |

| Ethylene (-CH₂-N) | ~2.67 | Triplet | 4H |

| Ethylene (N-CH₂-) | ~2.79 | Triplet | 4H |

| Secondary Amine (-NH-) | ~1.31 | Singlet (broad) | 1H |

Note: The amine protons often appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In some cases, the primary and secondary amine proton signals may overlap.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is relatively simple, showing two distinct signals for the two types of carbon atoms in the ethylene chains.

| Carbon Type | Chemical Shift (δ) ppm |

| -CH₂-NH₂ | ~41.8 |

| -CH₂-NH- | ~50.5 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

1.3.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, use approximately 5-25 mg of this compound. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O) are common choices. Use approximately 0.6-0.7 mL of the solvent.[2]

-

Dissolution: In a clean, dry vial, dissolve the this compound sample in the deuterated solvent. Ensure complete dissolution; gentle vortexing can be applied.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

1.3.2. Instrument Setup and Data Acquisition

-

Insertion: Place the NMR tube into a spinner and insert it into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve homogeneity and improve signal resolution.

-

Tuning: Tune the probe to the appropriate frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition:

-

Set the spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the acquisition time (typically 2-4 seconds) and relaxation delay (1-5 seconds).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will prominently feature absorptions corresponding to N-H and C-N bonds.

IR Spectral Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3360 - 3280 | Medium (two bands) |

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak |

| C-H Stretch | 2940 - 2830 | Strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| N-H Wag (primary & secondary amines) | 910 - 665 | Strong, Broad |

Note: The N-H stretching bands are typically broad due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat (thin film) method is commonly used.

2.2.1. Instrument Setup

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Accessory: An ATR accessory with a crystal (e.g., diamond or zinc selenide) is ideal for liquid samples. Alternatively, salt plates (e.g., NaCl or KBr) can be used for a thin film measurement.

2.2.2. Data Acquisition (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[3]

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

2.2.3. Data Acquisition (Neat/Thin Film Method)

-

Sample Application: Place a drop of this compound onto one salt plate and gently place a second salt plate on top to create a thin liquid film.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum as described above.

-

Cleaning: Clean the salt plates with a dry solvent and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

Electron Ionization (EI) is a common method for analyzing volatile compounds like this compound.

| m/z | Relative Intensity (%) | Assignment |

| 103 | ~5 | [M]⁺ (Molecular Ion) |

| 86 | ~10 | [M - NH₃]⁺ |

| 73 | ~30 | [M - CH₂NH₂]⁺ |

| 58 | ~100 | [CH₂=N⁺H-CH₂-CH₂-NH₂] |

| 44 | ~95 | [CH₂=N⁺H-CH₃] |

| 30 | ~80 | [CH₂=NH₂]⁺ |

Note: The base peak (most intense peak) is typically observed at m/z 58. The molecular ion peak at m/z 103 may be weak due to extensive fragmentation.

Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

3.2.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

3.2.2. Instrument Setup and Data Acquisition

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a suitable capillary column (e.g., a non-polar or moderately polar column).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Energy: Standard 70 eV.[6]

-

Mass Range: Scan a mass range that includes the molecular weight of this compound and its expected fragments (e.g., m/z 20-200).

-

Ion Source Temperature: Typically set around 230 °C.

-